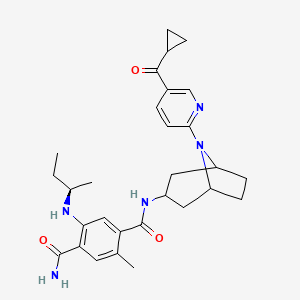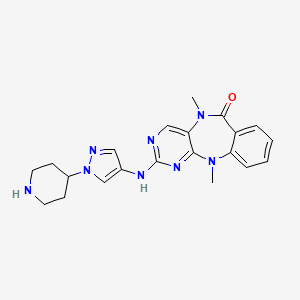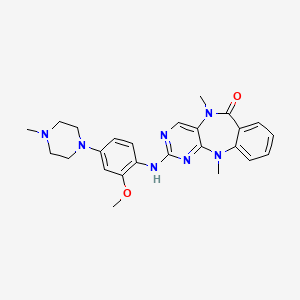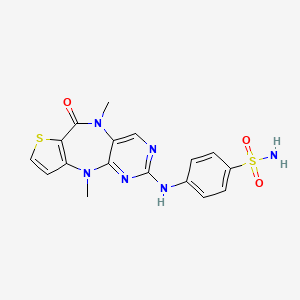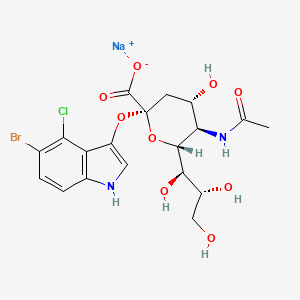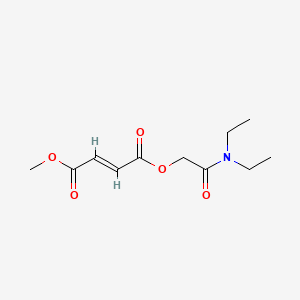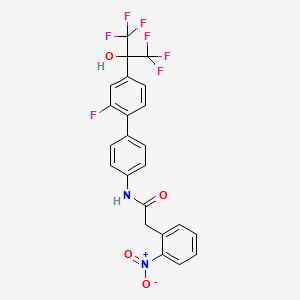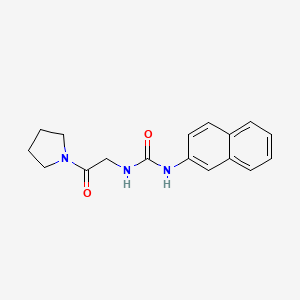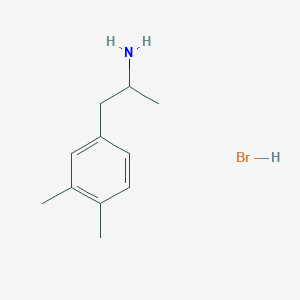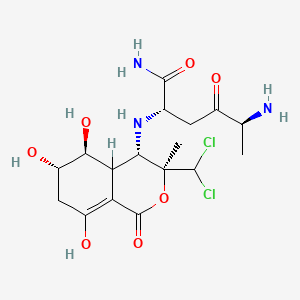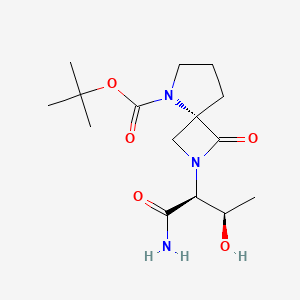
Zelquistinel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GATE-251, also known as zelquistinel, is an orally bioavailable small-molecule modulator of the N-methyl-D-aspartate receptor. It is under development for the treatment of major depressive disorder by Gate Neurosciences. This compound has shown rapid and sustained antidepressant-like effects by positively modulating the N-methyl-D-aspartate receptor and enhancing synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GATE-251 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core and the introduction of functional groups necessary for N-methyl-D-aspartate receptor modulation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of GATE-251 follows similar synthetic routes but on a larger scale. The process involves batch or continuous flow reactors to ensure consistent quality and scalability. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: GATE-251 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in GATE-251 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
GATE-251 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study N-methyl-D-aspartate receptor modulation and synaptic plasticity.
Biology: Investigated for its effects on neuronal function and behavior in animal models.
Medicine: Under development for the treatment of major depressive disorder and other neuropsychiatric conditions.
Industry: Potential applications in the development of new therapeutic agents targeting the N-methyl-D-aspartate receptor
Mechanism of Action
GATE-251 acts through a unique binding site on the N-methyl-D-aspartate receptor, independent of the glycine site, to modulate receptor activity and enhance N-methyl-D-aspartate receptor-mediated synaptic plasticity. This modulation leads to rapid and sustained antidepressant effects by improving synaptic transmission and plasticity .
Comparison with Similar Compounds
Rapastinel: Another N-methyl-D-aspartate receptor modulator with similar mechanisms of action but different pharmacokinetic properties.
Apimostinel: A compound with similar effects on synaptic plasticity but different binding sites and molecular targets.
Uniqueness of GATE-251: GATE-251 is unique in its high oral bioavailability, increased potency, and improved drug properties compared to similar compounds. It exhibits rapid and sustained antidepressant effects, making it a promising candidate for the treatment of major depressive disorder .
Properties
IUPAC Name |
tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAPCYNTEPGBNJ-FTGAXOIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2151842-64-5 |
Source


|
| Record name | Zelquistinel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZELQUISTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
